molecular formula C19H15BF4 B1586037 Triphenylcarbenium tetrafluoroborate CAS No. 341-02-6

Triphenylcarbenium tetrafluoroborate

Cat. No.: B1586037
CAS No.: 341-02-6
M. Wt: 330.1 g/mol
InChI Key: VQXBOEYKSVVPSP-UHFFFAOYSA-N
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Description

Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a widely used reagent in organic chemistry. It is a yellow solid with a melting point of 200°C (decomposes) and is soluble in most organic solvents such as dichloromethane and tetrahydrofuran. This compound is known for its applications in various organic reactions, including dehydrogenation, deprotection of ketone acetals, oxidation of silyl enol ethers, and as a Lewis acid catalyst .

Mechanism of Action

Target of Action

Triphenylcarbenium tetrafluoroborate is primarily targeted towards organic reactions . It is used in the laboratory for the synthesis of substances . The compound’s primary targets are alcohols and their O-substituted derivatives, as well as TMS ethers .

Mode of Action

This compound interacts with its targets through a process known as abstraction of the-H atom . This interaction results in the oxidation of alcohols and their O-substituted derivatives to ketones . Similarly, TMS ethers are also oxidized to ketones .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the synthesis of substituted dihydroazulene photo switches, carbene-based Lewis pairs for hydrogen activation, 1,3-Dipolar cycloaddition reactions for preparation of α-amino-β-hydroxy esters, oxidation of allenic compounds, Mukaiyama aldol addition reactions, and ionic hydrogenation .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in methanol . This solubility profile may impact its bioavailability.

Result of Action

The result of this compound’s action is the oxidation of alcohols and their O-substituted derivatives to ketones . This oxidation also applies to TMS ethers . Additionally, the compound serves as a reactant in various synthesis processes .

Action Environment

This compound is sensitive to environmental factors. It reacts violently with water , indicating that its action, efficacy, and stability can be significantly influenced by the presence of water. It is also sensitive to moisture and should be stored away from bases, heat, and oxidizing agents .

Preparation Methods

Several methods have been developed for the preparation of triphenylcarbenium tetrafluoroborate. One of the earliest methods, described in the 1940s, involves the reaction of triphenylcarbinol with 48% fluoroboric acid, with water being removed from the reaction mixture by adding acetic anhydride . In 1972, Olah et al. introduced a more convenient and economical route using trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene . These methods have been optimized for multi-gram preparations, making them suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

Triphenylcarbenium tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include silyl enol ethers, ketone acetals, and alkyl ethers. The major products formed from these reactions are α,β-unsaturated ketones, ketones, and alcohols.

Comparison with Similar Compounds

Triphenylcarbenium tetrafluoroborate is unique compared to other similar compounds due to its strong Lewis acid properties and its ability to act as a hydride abstractor. Similar compounds include:

These compounds share similar structural features but differ in their reactivity and applications.

Properties

IUPAC Name

diphenylmethylbenzene;tetrafluoroborate
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InChI

InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQXBOEYKSVVPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H15BF4
Source PubChem
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DSSTOX Substance ID

DTXSID10883366
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

330.1 g/mol
Source PubChem
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Physical Description

Yellow odorless powder; [Alfa Aesar MSDS]
Record name Triphenylcarbenium tetrafluoroborate
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CAS No.

341-02-6
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Trityl tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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